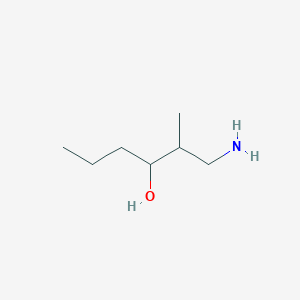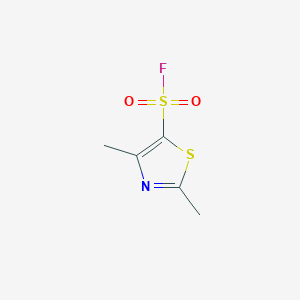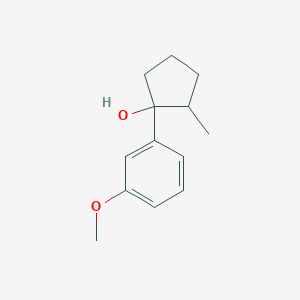![molecular formula C8H10 B13192202 3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)
3-Ethynylbicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynylbicyclo[310]hexane is a unique organic compound characterized by its bicyclic structure, which includes a three-membered ring fused to a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylbicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a broad range of derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photoredox catalysts and efficient reaction conditions are crucial for achieving high yields and purity.
化学反応の分析
Types of Reactions: 3-Ethynylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group, using reagents like sodium amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted ethynyl derivatives.
科学的研究の応用
3-Ethynylbicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules due to its strained ring system.
Industry: Utilized in the synthesis of materials with unique properties, such as high ring strain and reactivity.
作用機序
The mechanism of action of 3-Ethynylbicyclo[3.1.0]hexane involves its interaction with molecular targets through its strained ring system. The high ring strain makes it a reactive intermediate, facilitating various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in cycloaddition reactions to form more complex structures .
類似化合物との比較
Bicyclo[3.1.0]hexane: Shares the same bicyclic structure but lacks the ethynyl group.
3-Azabicyclo[3.1.0]hexane: Contains a nitrogen atom in the ring system, making it a heterocyclic compound.
Cyclopropylbenzene: Contains a cyclopropyl group attached to a benzene ring, similar in terms of ring strain.
Uniqueness: 3-Ethynylbicyclo[3.1.0]hexane is unique due to its ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals .
特性
分子式 |
C8H10 |
|---|---|
分子量 |
106.16 g/mol |
IUPAC名 |
3-ethynylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C8H10/c1-2-6-3-7-5-8(7)4-6/h1,6-8H,3-5H2 |
InChIキー |
UJLFRBXBHIJSQK-UHFFFAOYSA-N |
正規SMILES |
C#CC1CC2CC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Cyclopropyl-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13192188.png)






